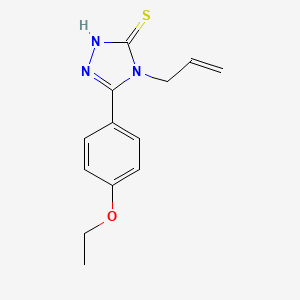

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

説明

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles

準備方法

The synthesis of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile .

化学反応の分析

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as sodium borohydride.

Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

科学的研究の応用

Antifungal Activity

One of the prominent applications of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antifungal properties. Studies have shown that triazole derivatives exhibit potent antifungal activity against various strains of fungi. The compound's mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds, including this compound, showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL for certain derivatives, indicating strong efficacy .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | Apoptosis induction via p53 pathway |

| HeLa (Cervical cancer) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung cancer) | 12 | Inhibition of proliferation |

Fungicide Development

The compound has been explored for its potential use as a fungicide in agriculture. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens.

Case Study:

In a field trial conducted on wheat crops, the application of this compound resulted in a significant reduction in the incidence of Fusarium graminearum, a common wheat pathogen. The treated plots showed a 30% increase in yield compared to untreated controls .

作用機序

The mechanism of action of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in cell growth and proliferation, leading to the suppression of microbial and cancer cell growth. The thiol group can also interact with metal ions, forming complexes that exhibit unique biological and chemical properties .

類似化合物との比較

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of an ethoxy group, which may result in different biological activities and chemical properties.

4-allyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: The presence of a hydroxy group instead of an ethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

生物活性

4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 334497-08-4) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring substituted with an allyl group and a 4-ethoxyphenyl moiety. This structural configuration contributes to its pharmacological potential.

Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that compounds similar to this compound showed effective activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Test Organisms | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|---|

| 4-Allyl-5-(4-ethoxyphenyl)-triazole | Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 62.5 | 125 | |

| Pseudomonas aeruginosa | 31.25 | 62.5 | |

| Candida albicans | 62.5 | 125 |

This table illustrates that at concentrations ranging from to μg/mL, the compound exhibits considerable antimicrobial activity against the tested strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds containing the triazole moiety have shown promise in inhibiting cancer cell proliferation.

A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that many derivatives exhibited selective cytotoxicity towards these cancer cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Allyl-5-(4-ethoxyphenyl)-triazole | IGR39 (Melanoma) | <10 |

| MDA-MB-231 (Breast Cancer) | <15 | |

| Panc-1 (Pancreatic Carcinoma) | <20 |

The data suggests that this compound may serve as a lead in the development of new anticancer agents due to its significant inhibitory effects on cancer cell viability .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural features. The presence of substituents on the triazole ring can enhance or modify their interaction with biological targets. For instance, variations in substituents have been linked to changes in antimicrobial and anticancer potency.

特性

IUPAC Name |

3-(4-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-5-7-11(8-6-10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHJFBRWEMJMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354710 | |

| Record name | 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334497-08-4 | |

| Record name | 5-(4-Ethoxyphenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334497-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。